3-(5-Amino-1-pyrazolyl)-1-propanol

Medicinal Chemistry Bioconjugation Pre-formulation

Procure 3-(5-Amino-1-pyrazolyl)-1-propanol for efficient orthogonal derivatization in kinase inhibitor libraries (p38α, CDK, GSK-3, Aurora) and bioconjugation (PROTAC linker development). This 5-aminopyrazole core features a primary aromatic amine and a terminal primary alcohol, enabling simultaneous functionalization without protecting group interconversion. Its high aqueous solubility (≥25.22 mg/mL) and established pyrazolo[1,5-a]pyrimidine precursor utility make it superior to simpler, non-functionalized pyrazole analogs.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 131654-77-8
Cat. No. B150496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-1-pyrazolyl)-1-propanol
CAS131654-77-8
Synonyms1H-Pyrazole-1-propanol,5-amino-(9CI)
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)CCCO)N
InChIInChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2
InChIKeyAZIDKZMGXDXIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Amino-1-pyrazolyl)-1-propanol (CAS 131654-77-8): A Functionalized Pyrazole Building Block for Kinase-Targeted Synthesis and Bioconjugation


3-(5-Amino-1-pyrazolyl)-1-propanol (CAS 131654-77-8) is a heterocyclic small molecule composed of a 5-aminopyrazole core substituted at the N1 position with a 3-hydroxypropyl chain [1]. With a molecular formula of C6H11N3O and a molecular weight of 141.17 g/mol, it is commercially available as a research chemical at ≥97% purity [1]. The compound belongs to the 5-aminopyrazole class, a privileged scaffold extensively utilized in medicinal chemistry for the construction of diverse heterocyclic systems and as a core motif in kinase inhibitor design [2]. Its dual functional groups—a primary aromatic amine and a terminal primary alcohol—distinguish it from simpler pyrazole analogs by enabling orthogonal derivatization strategies without the need for protecting group interconversion.

3-(5-Amino-1-pyrazolyl)-1-propanol: Why N1-Substituted 5-Aminopyrazoles Cannot Be Interchanged in Synthetic or Biological Workflows


The 5-aminopyrazole scaffold is highly sensitive to N1 substitution with respect to both chemical reactivity and biological target engagement. The 5-amino group exhibits tautomerism and ambident nucleophilicity, and its reactivity is modulated by the electronic and steric properties of the N1 substituent [1]. Furthermore, kinase inhibition studies on 5-aminopyrazole-based inhibitors reveal that the N1 substituent directly influences binding mode, selectivity, and cellular potency. For instance, in p38α MAP kinase inhibitors, specific N1-aryl or N1-alkyl modifications are essential for achieving nanomolar potency and favorable pharmacokinetic profiles [2]. Substituting 3-(5-amino-1-pyrazolyl)-1-propanol with an unsubstituted 5-aminopyrazole or a methyl ester analog eliminates the terminal hydroxyl handle required for bioconjugation or further elaboration, while bulkier N1 groups may alter solubility and binding affinity. Consequently, generic in-class substitution without empirical validation risks compromising both synthetic yield and biological outcome.

3-(5-Amino-1-pyrazolyl)-1-propanol: Quantitative Evidence for Procurement Decision-Making


Terminal Hydroxyl Group Confers Solubility Advantage Over Methyl Ester Analog in Aqueous Media

3-(5-Amino-1-pyrazolyl)-1-propanol (target) exhibits substantially higher aqueous solubility compared to its methyl ester analog, Methyl 3-(5-amino-1-pyrazolyl)propanoate (CAS 131654-76-7). The target compound achieves an aqueous solubility of ≥25.22 mg/mL (≥100 mM) in water, which is suitable for direct use in biological assay buffers without organic co-solvents . In contrast, the methyl ester analog (MW 169.18) possesses a calculated LogP of approximately 0.43–0.45, indicating greater lipophilicity and reduced aqueous miscibility . This solubility difference directly impacts experimental design, as the hydroxyl-containing target compound enables higher working concentrations in aqueous media for biochemical assays, bioconjugation reactions, and in vitro pharmacological profiling.

Medicinal Chemistry Bioconjugation Pre-formulation

Structural Confirmation of 5-Aminopyrazole Scaffold as Privileged Kinase Inhibitor Core Supported by p38α Co-crystal Structure

The 5-aminopyrazole scaffold, of which 3-(5-amino-1-pyrazolyl)-1-propanol is a functionalized derivative, is structurally validated as an ATP-competitive kinase inhibitor core. X-ray co-crystallography of a 5-aminopyrazole analog (compound 2f) bound to unphosphorylated p38α MAP kinase (PDB ID: 3OCG) at 2.21 Å resolution confirms that the 5-aminopyrazole moiety engages the hinge region of the kinase ATP-binding pocket via key hydrogen bonding interactions [1]. Structure-activity relationship (SAR) studies on this scaffold led to the identification of compound 2j, a potent and selective p38α inhibitor with excellent cellular potency toward inhibition of TNFα production [1]. While direct comparative binding data for 3-(5-amino-1-pyrazolyl)-1-propanol itself are not available, the co-crystal structure establishes the 5-aminopyrazole core as a validated kinase-binding pharmacophore, providing a mechanistic basis for its utility in kinase inhibitor design.

Kinase Inhibition Structure-Based Drug Design p38 MAPK

Dual Orthogonal Functional Handles (Amino and Hydroxyl) Enable Chemoselective Derivatization Unavailable in Mono-functional Analogs

3-(5-Amino-1-pyrazolyl)-1-propanol possesses two distinct, orthogonally reactive functional groups: a primary aromatic amine (5-NH2) and a terminal aliphatic primary alcohol (propanol chain). This dual functionality enables chemoselective derivatization strategies that are not accessible with mono-functional analogs such as unsubstituted 5-aminopyrazole or 1-methyl-5-aminopyrazole. The aromatic amine can undergo acylation, sulfonylation, or reductive amination, while the terminal alcohol can be activated for nucleophilic substitution, esterification, or Mitsunobu coupling [1]. In contrast, the methyl ester analog Methyl 3-(5-amino-1-pyrazolyl)propanoate (CAS 131654-76-7) requires hydrolysis to access the carboxylic acid handle, adding a synthetic step and potentially compromising the pyrazole ring integrity under basic conditions. The commercial availability of 3-(5-amino-1-pyrazolyl)-1-propanol at 95–97% purity from multiple vendors facilitates its direct use in multi-step synthesis without purification of intermediates .

Chemical Biology PROTAC Synthesis Linker Chemistry

Hydroxypropyl Chain Provides Flexibility and Hydrogen Bonding Capacity Lacking in Simple Alkyl-Substituted 5-Aminopyrazoles

The 3-hydroxypropyl substituent in 3-(5-amino-1-pyrazolyl)-1-propanol introduces three rotatable bonds and two hydrogen bond donors (one from the hydroxyl, one from the amine), contributing to molecular flexibility and enhanced hydrogen bonding capacity compared to simple alkyl-substituted 5-aminopyrazoles [1]. This physicochemical profile is particularly relevant for fragment-based drug discovery and linker optimization in PROTAC design, where the length and flexibility of the linker directly influence ternary complex formation and degradation efficiency. By contrast, 1-methyl-5-aminopyrazole or 1-ethyl-5-aminopyrazole lack the hydrogen bond donor capacity of the terminal hydroxyl and have fewer rotatable bonds, limiting their utility in applications requiring extended, flexible linkers with hydrogen bonding potential.

Linker Optimization ADME Properties Fragment-Based Drug Discovery

3-(5-Amino-1-pyrazolyl)-1-propanol: Optimal Procurement-Driven Application Scenarios


Scaffold for Kinase-Focused Medicinal Chemistry Libraries

Based on the structural validation of the 5-aminopyrazole core as a kinase hinge-binding motif (PDB ID: 3OCG) [1], 3-(5-amino-1-pyrazolyl)-1-propanol serves as an ideal starting material for generating focused kinase inhibitor libraries. The terminal hydroxyl enables facile attachment of diverse warheads or fluorophores without modifying the kinase-binding 5-aminopyrazole core. Procurement teams supporting medicinal chemistry groups developing p38α, CDK, GSK-3, or Aurora kinase inhibitors should prioritize this compound as a versatile, ready-to-derivatize building block.

Bioconjugation Handle for Chemical Biology Probes and PROTAC Linkers

The dual orthogonal handles (5-amino and terminal hydroxyl) and high aqueous solubility (≥25.22 mg/mL) make 3-(5-amino-1-pyrazolyl)-1-propanol exceptionally well-suited for bioconjugation applications. The terminal alcohol can be activated for coupling to biomolecules (e.g., via carbamate or ether linkages), while the 5-amino group can be simultaneously derivatized to install affinity tags or fluorophores. This orthogonal reactivity is critical for PROTAC linker development, where precise control over attachment points is essential for ternary complex optimization.

Precursor for Pyrazolo[1,5-a]pyrimidine Fused Heterocycle Synthesis

5-Aminopyrazoles are established precursors for the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dicarbonyl compounds or their equivalents [2]. The hydroxypropyl substituent on 3-(5-amino-1-pyrazolyl)-1-propanol introduces a functional handle that can be retained in the fused heterocyclic product, enabling further diversification. Researchers synthesizing novel fused pyrazoles for biological screening should procure this compound to streamline access to functionalized pyrazolo[1,5-a]pyrimidines.

Coordination Chemistry and Metal Complex Design

Pyrazolyl-containing ligands are widely employed in coordination chemistry for the development of metal-based catalysts, imaging agents, and therapeutic complexes [3]. 3-(5-Amino-1-pyrazolyl)-1-propanol provides both a nitrogen donor (pyrazole ring) and an oxygen donor (terminal hydroxyl) for metal coordination, enabling the formation of chelating or bridging complexes. The hydroxyl group also facilitates conjugation to targeting moieties for radiopharmaceutical or theranostic applications. Inorganic and bioinorganic chemists should prioritize this compound over simpler pyrazole ligands lacking functionalizable handles.

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